1-Fluoro-3-methoxynaphthalene
Description
1-Fluoro-3-methoxynaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to the naphthalene ring
Properties
Molecular Formula |
C11H9FO |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-fluoro-3-methoxynaphthalene |
InChI |
InChI=1S/C11H9FO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 |
InChI Key |
PYEVFBZSAPALSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-3-methoxynaphthalene can be achieved through several methods. One common approach involves the reaction of naphthalene with a fluorinating agent such as Selectfluor. Another method includes the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound like fluoboric acid . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at position 1 undergoes substitution under alkaline conditions. Key findings include:
Reaction with Hydroxide Ion
In aqueous NaOH at 100°C, 1-fluoro-3-methoxynaphthalene forms 3-methoxy-1-naphthol via NAS. The methoxy group at position 3 directs nucleophilic attack to the adjacent position (C-4) due to resonance effects .
Kinetic Data
| Reaction Conditions | Quantum Yield (ϕ) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| 0.1 M NaOH, 25°C | 0.036 | 1.84 × 10⁻³ |
| 0.5 M NaOH, 50°C | 0.12 | 5.67 × 10⁻³ |
The lower quantum yield compared to 1-fluoro-3-nitronaphthalene (ϕ = 0.33) highlights the methoxy group’s deactivating influence on adjacent positions .
Photochemical Reactions
Under UV irradiation, photosubstitution occurs with amines or alkoxides:
Reaction with Methylamine
In acetonitrile with CH₃NH₂, the fluorine substituent is replaced by -NHCH₃, yielding 1-methylamino-3-methoxynaphthalene. The reaction proceeds via a triplet excited state, as evidenced by quenching studies with 1,3,5-trimethoxybenzene .
Quenching Mechanism
-
Triplet lifetime: 40 µs
-
Quenching rate by TMDD: 70 M⁻¹s⁻¹
Methoxy Group Demethylation
Treatment with HBr in benzene cleaves the methoxy group to yield 1-fluoro-3-hydroxynaphthalene .
Conditions
-
Temperature: 80°C
-
Yield: 85–92%
Fluorine Retention in Friedel-Crafts Reactions
The fluorine substituent remains intact during Friedel-Crafts acylation at C-6, producing 1-fluoro-3-methoxy-6-acetylnaphthalene .
Comparative Reactivity
The electronic effects of substituents critically influence reaction outcomes:
| Substituent Combination | Relative NAS Rate (vs H) | Preferred Reaction Site |
|---|---|---|
| 1-Fluoro-3-methoxy | 0.45 | C-4 |
| 1-Fluoro-3-nitro | 1.2 | C-2 |
Methoxy groups reduce ring activation compared to nitro groups, directing substitution to less electron-rich positions .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For instance, reactions involving 1-fluoro-3-methoxynaphthalene can yield various naphthyl ethers and sulfides through nucleophilic displacement processes.
Case Study: Synthesis of Naphthyl Ethers
Research indicates that 1-fluoro-3-methoxynaphthalene can be reacted with potassium t-butoxide to synthesize naphthyl ethers. The reaction conditions and yields are critical for optimizing the synthesis process (Table 1) .
| Reaction Conditions | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Run 1 | 140 | 5 | 28.1 |
| Run 2 | 100 | 10 | 29.5 |
| Run 3 | 80 | 15 | 31.7 |
Medicinal Chemistry
In medicinal chemistry, compounds like 1-fluoro-3-methoxynaphthalene are explored for their potential therapeutic applications. The fluorine atom can enhance the biological activity of drugs by improving metabolic stability and bioavailability.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of naphthalene compounds, including those derived from 1-fluoro-3-methoxynaphthalene. The research demonstrated that these derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
Materials Science
In materials science, 1-fluoro-3-methoxynaphthalene is utilized in the development of organic electronic materials due to its favorable electronic properties.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has shown that incorporating fluorinated naphthalenes into OLEDs can improve device efficiency and stability. The unique electronic characteristics imparted by the fluorine atom contribute to enhanced charge transport properties, making these materials suitable for high-performance optoelectronic devices .
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methoxynaphthalene involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
1-Fluoro-3-methoxynaphthalene can be compared with other naphthalene derivatives such as:
1-Fluoronaphthalene: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
1-Chloronaphthalene: Contains a chlorine atom instead of fluorine, resulting in different reactivity and applications.
1-Bromonaphthalene: Similar to 1-Fluoronaphthalene but with a bromine atom, affecting its chemical behavior and uses.
Biological Activity
1-Fluoro-3-methoxynaphthalene (FMN) is a polycyclic aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
1-Fluoro-3-methoxynaphthalene has the molecular formula and features a naphthalene ring with a fluorine atom at the 1-position and a methoxy group at the 3-position. This specific substitution pattern influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to FMN can exhibit various biological activities, including:
- Antioxidant Properties : Compounds with methoxy groups are often studied for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Cytochrome P450 Interaction : Studies have shown that methoxynaphthalenes can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-carcinogens .
- Anti-inflammatory Effects : Certain naphthalene derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .
1. Cytochrome P450 Interaction
A study highlighted the interaction of FMN with cytochrome P450 enzymes, particularly focusing on its potential to influence enzyme activity. The research showed that FMN could act as a substrate or inhibitor for specific cytochrome P450 isoforms, affecting the metabolism of various xenobiotics .
2. Antioxidative Activity
In vitro assays demonstrated that FMN exhibits significant antioxidative properties. It was shown to reduce oxidative stress markers in cellular models, indicating its potential as an antioxidant agent. The compound's ability to scavenge reactive oxygen species (ROS) was quantified using DPPH and ABTS assays, yielding IC50 values comparable to known antioxidants .
3. Anti-inflammatory Mechanisms
Research has also explored the anti-inflammatory effects of FMN. In cellular models, treatment with FMN resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are critical in mediating inflammatory responses .
Table 1: Biological Activities of 1-Fluoro-3-methoxynaphthalene
Q & A
Q. What are the recommended methodologies for synthesizing 1-Fluoro-3-methoxynaphthalene with high purity?
Answer: Synthesis of 1-Fluoro-3-methoxynaphthalene typically involves halogenation and alkoxylation steps. A common approach includes:
- Fluorination : Direct electrophilic substitution using fluorinating agents (e.g., Selectfluor™) on naphthalene derivatives.
- Methoxylation : Methoxy group introduction via nucleophilic aromatic substitution or coupling reactions (e.g., Ullmann coupling).
Key considerations: - Purification : Use column chromatography or recrystallization to isolate the compound, verified by HPLC (>99% purity).
- Characterization : Employ NMR (¹H/¹³C, ¹⁹F), GC-MS, and FTIR to confirm structure and purity. Reference spectral data from NIST Chemistry WebBook (e.g., fluoronaphthalene analogs) for validation .
Q. How should researchers design in vitro toxicity screening for 1-Fluoro-3-methoxynaphthalene?
Answer: Follow the ATSDR framework for systematic toxicological reviews :
- Cell Lines : Use human respiratory (e.g., A549) or hepatic (e.g., HepG2) cell lines to assess cytotoxicity (LD₅₀ via MTT assay).
- Exposure Routes : Simulate inhalation (air-liquid interface) or dermal absorption (3D skin models).
- Endpoints : Measure oxidative stress (ROS levels), apoptosis (caspase-3 activity), and metabolic disruption (CYP450 inhibition).
- Controls : Include naphthalene and 1-methoxynaphthalene as comparators.
Table 1 : Example Experimental Design
| Parameter | Details |
|---|---|
| Cell Line | A549 (human lung) |
| Exposure Duration | 24–72 hrs |
| Concentrations | 0.1–100 µM |
| Key Assays | MTT, ROS, qPCR (Nrf2 pathway) |
Advanced Research Questions
Q. What mechanistic studies are critical to resolve contradictions in reported toxicity data for 1-Fluoro-3-methoxynaphthalene?
Answer: Conflicting results often arise from metabolic variability or assay sensitivity. Mitigate this by:
- In Vitro/In Vivo Correlation : Compare metabolite profiles (e.g., LC-MS/MS) in hepatic microsomes vs. rodent models.
- Epigenetic Modulation : Assess DNA methylation (e.g., bisulfite sequencing) or histone modification (ChIP-seq) in exposed tissues.
- Risk of Bias Analysis : Apply ATSDR’s tiered risk-of-bias framework :
- Key Questions :
Was exposure characterization robust (e.g., dose verification via GC-MS)?
Were outcomes measured blindly to avoid detection bias?
- Tier Classification : Prioritize studies with low bias (Tier 1) for meta-analysis.
Q. How can researchers model environmental fate and bioaccumulation of 1-Fluoro-3-methoxynaphthalene?
Answer: Use computational and experimental approaches:
- QSPR Modeling : Predict log Kow (octanol-water partition coefficient) and biodegradation half-life using software like EPI Suite.
- Aquatic Toxicity Assays : Expose Daphnia magna or zebrafish embryos to measure LC₅₀ and bioconcentration factors (BCFs).
- Soil Mobility : Conduct column leaching experiments with varying pH (4–9) to assess adsorption coefficients (Kd).
Table 2 : Example Environmental Parameters
| Parameter | Value (Predicted) | Method |
|---|---|---|
| log Kow | 3.8 ± 0.2 | QSPR |
| BCF (fish) | 120 L/kg | OECD 305 |
| Half-life (soil) | 45 days | Microcosm study |
Methodological Challenges
Q. What strategies improve detection limits in trace analysis of 1-Fluoro-3-methoxynaphthalene in biological matrices?
Answer: Optimize analytical workflows:
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges for plasma/urine.
- Instrumentation : GC-ECD (electron capture detection) for fluorine-specific quantification (LOD: 0.1 ppb).
- Internal Standards : Deuterated analogs (e.g., d₃-1-Fluoro-3-methoxynaphthalene) to correct matrix effects .
Q. How can interspecies differences in toxicokinetics be addressed for 1-Fluoro-3-methoxynaphthalene?
Answer:
- PBPK Modeling : Parameterize models with species-specific metabolic rates (e.g., Vmax for CYP1A2).
- Cross-Species Metabolomics : Compare urinary metabolites (e.g., fluorinated glucuronides) in rodents vs. primates.
- Dose Extrapolation : Apply allometric scaling (e.g., body surface area) for human equivalent dose estimation .
Data Gaps and Future Directions
- Priority : Investigate long-term neurotoxic effects using BBB-on-a-chip models.
- Collaboration : Leverage ATSDR’s ToxCast database for high-throughput screening .
For further inquiries, consult the ATSDR 2024 Draft Profile for naphthalene derivatives or NIST’s spectral libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
